5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-amine
Overview
Description
5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-amine: is a heterocyclic compound that combines the structural features of benzofuran and triazole. Benzofuran is known for its wide range of biological activities, while triazole rings are often found in compounds with significant pharmacological properties. This combination makes this compound a compound of interest in medicinal chemistry and drug discovery.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Benzofuran derivatives have been shown to exhibit diverse pharmacological activities, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that multiple pathways are affected .
Result of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may have a variety of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-amine typically involves the formation of the benzofuran ring followed by the introduction of the triazole moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminobenzofuran with hydrazine derivatives can lead to the formation of the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of oxidized derivatives with potential biological activities.
Reduction: Reduction reactions can modify the triazole ring or the benzofuran moiety, potentially altering the compound’s pharmacological properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce various functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to introduce new substituents.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or acyl groups.
Scientific Research Applications
Chemistry: In chemistry, 5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial and anticancer agents. Its ability to interact with various biological targets makes it a valuable tool in drug discovery.
Medicine: In medicine, derivatives of this compound are being investigated for their therapeutic potential. These derivatives may exhibit activities such as anti-inflammatory, antifungal, and antiviral properties.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and dyes. Its versatility makes it a valuable component in various industrial applications.
Comparison with Similar Compounds
Benzofuran derivatives: Compounds like psoralen and angelicin share the benzofuran core and exhibit similar biological activities.
Triazole derivatives: Compounds such as fluconazole and itraconazole contain the triazole ring and are known for their antifungal properties.
Uniqueness: The uniqueness of 5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-amine lies in the combination of the benzofuran and triazole moieties. This dual structure allows for a broader range of biological activities
Properties
IUPAC Name |
5-(1-benzofuran-2-yl)-1H-1,2,4-triazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-10-12-9(13-14-10)8-5-6-3-1-2-4-7(6)15-8/h1-5H,(H3,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKHZCRYLLPPEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC(=NN3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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